5-Benzyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Benzyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound with a unique structure that includes multiple aromatic rings and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves the reaction of o-aminophenylbenzimidazole with benzaldehyde derivatives under specific conditions. For example, the reaction of o-aminophenylbenzimidazole with p-dimethylaminobenzaldehyde yields a related compound, 6-p-dimethylaminophenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
5-Benzyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Benzyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is related to its structure and the presence of electron donor/acceptor substituents. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
5-Benzyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline can be compared with other similar compounds, such as:
- 6-p-hydroxyphenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline
- 6-phenyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline
- 6-pyridyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline
- 6-furyl-5,6-dihydrobenzoimidazo[1,2-c]quinazoline
These compounds share a similar core structure but differ in the substituents attached to the quinazoline ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H21N3 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-benzyl-6-phenyl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C27H21N3/c1-3-11-20(12-4-1)19-29-24-17-9-7-15-22(24)26-28-23-16-8-10-18-25(23)30(26)27(29)21-13-5-2-6-14-21/h1-18,27H,19H2 |
InChI Key |
ALWFVHZJNSXXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(N3C4=CC=CC=C4N=C3C5=CC=CC=C52)C6=CC=CC=C6 |
Origin of Product |
United States |
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